molecular formula C11H19N3O2 B13321061 (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-3-yl)methanol

(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-3-yl)methanol

Cat. No.: B13321061
M. Wt: 225.29 g/mol
InChI Key: PVJJXNNXDOVEGY-UHFFFAOYSA-N
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Description

(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-3-yl)methanol is a synthetic organic compound that features a unique combination of a pyrrolidine ring and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-3-yl)methanol typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the oxadiazole intermediate.

    Introduction of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-3-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The oxadiazole moiety can form hydrogen bonds and other interactions with enzymes or receptors, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxadiazole and pyrrolidine rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methanol

InChI

InChI=1S/C11H19N3O2/c1-8(2)11-12-10(16-13-11)6-14-4-3-9(5-14)7-15/h8-9,15H,3-7H2,1-2H3

InChI Key

PVJJXNNXDOVEGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCC(C2)CO

Origin of Product

United States

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